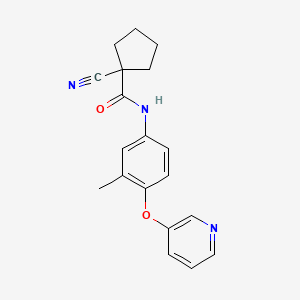
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small-molecule inhibitors that target specific enzymes, which are involved in various pathological conditions.
Aplicaciones Científicas De Investigación
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of specific enzymes, which are involved in the progression of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide exerts its therapeutic effects by inhibiting the activity of specific enzymes, which are involved in the progression of various diseases. The compound binds to the active site of the enzyme and prevents its activity, thereby reducing the progression of the disease.
Biochemical and Physiological Effects:
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the progression of inflammation and autoimmune disorders. The compound has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide in lab experiments include its specificity towards specific enzymes, its potential therapeutic applications, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the lack of information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
The future directions for 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide include further studies on its pharmacokinetics and pharmacodynamics, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. The compound can also be used as a lead compound for the development of other small-molecule inhibitors that target specific enzymes involved in various pathological conditions. Additionally, the use of this compound in combination with other therapeutic agents can be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies on this compound can lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide involves the reaction of 3-methyl-4-pyridin-3-yloxyaniline with cyclopentanone in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, which involve the addition of various reagents, to obtain the final compound. The synthesis method is complex and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-11-15(22-18(23)19(13-20)8-2-3-9-19)6-7-17(14)24-16-5-4-10-21-12-16/h4-7,10-12H,2-3,8-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQLGOMOIWHBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C#N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
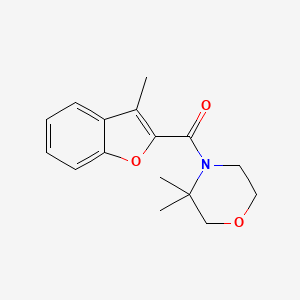
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)
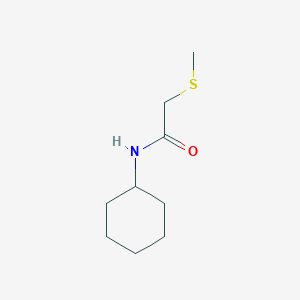
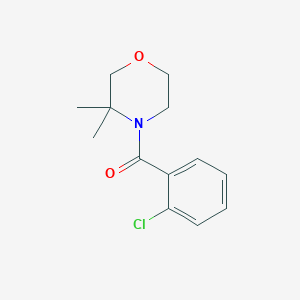
![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
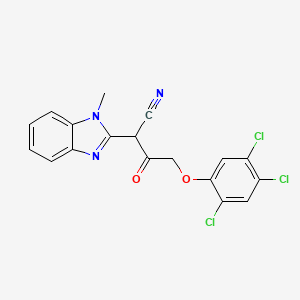
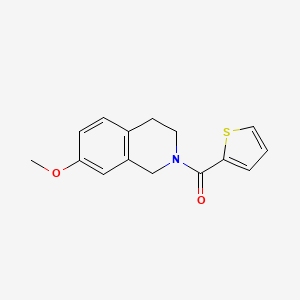
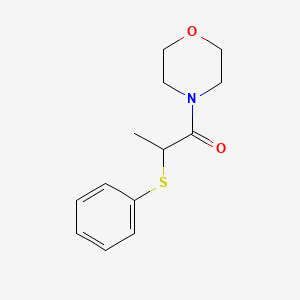
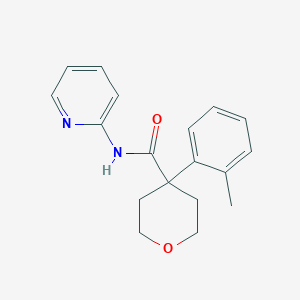
![2-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]benzonitrile](/img/structure/B7544839.png)